1-(morpholin-4-yl)-2-[2-(thiophen-2-ylmethyl)-1H-benzimidazol-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE is a complex organic compound that features a morpholine ring, a thiophene ring, and a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method involves the reaction of morpholine with thiophene-2-carbaldehyde to form an intermediate, which is then reacted with 1H-1,3-benzodiazole-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective barrier that prevents corrosion. In biological systems, it may interact with cellular targets, disrupting key processes and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE
- **1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-2-ONE
- **1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-3-ONE
Uniqueness
The uniqueness of 1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-[2-(thiophen-2-ylmethyl)benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C18H19N3O2S/c22-18(20-7-9-23-10-8-20)13-21-16-6-2-1-5-15(16)19-17(21)12-14-4-3-11-24-14/h1-6,11H,7-10,12-13H2 |
InChI Key |
RHNKJUDQKWYQJV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.